molecular formula C12H24N2O2 B3213672 tert-Butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate CAS No. 1124199-21-8

tert-Butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate

Cat. No.: B3213672
CAS No.: 1124199-21-8
M. Wt: 228.33 g/mol
InChI Key: HQZPRFQKDGVCLB-SNVBAGLBSA-N
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Description

tert-Butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate ( 1124199-21-8) is a chiral piperidine derivative of high value in medicinal chemistry and organic synthesis . This compound, with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol, serves as a versatile synthetic building block . The (R)-stereochemistry of the piperidine ring and the presence of a tert-butoxycarbonyl (Boc) protected methylcarbamate group make it a critical intermediate for constructing complex molecules with precise stereochemical requirements . Its primary research application is as a key chiral precursor in the development of active pharmaceutical ingredients (APIs) . The Boc protecting group is highly stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to unveil the free amine, enabling further functionalization . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications . Proper handling procedures should be followed, and it is recommended to store the material in closed vessels, potentially under refrigeration .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-methyl-N-[[(3R)-piperidin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-6-5-7-13-8-10/h10,13H,5-9H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZPRFQKDGVCLB-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)C[C@@H]1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-N-([(3R)-piperidin-3-yl]methyl)amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Scientific Research Applications

Synthesis Method

The synthesis typically involves the reaction of tert-butyl chloroformate with N-methyl-N-([(3R)-piperidin-3-yl]methyl)amine in the presence of a base like triethylamine, usually conducted in dichloromethane at room temperature. This method is scalable for industrial production, utilizing automated reactors for consistency and efficiency .

Protecting Group in Organic Synthesis

tert-Butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate serves as a protecting group for amines during organic synthesis. This protection is crucial when multiple reactive sites are present in a molecule, allowing selective reactions without interference from amine functionalities. The tert-butyl group can be removed under mild acidic conditions, making it advantageous for complex syntheses.

Medicinal Chemistry

In medicinal chemistry, this compound is employed to synthesize various bioactive molecules, particularly those targeting the central nervous system due to the piperidine moiety. Its ability to stabilize the amine group while allowing further functionalization makes it valuable in developing pharmaceuticals .

Case Studies and Research Findings

Several studies have highlighted its utility:

  • Case Study 1 : In a synthetic pathway aimed at developing piperidine-based antidepressants, this compound was used to protect key amine functionalities during multi-step synthesis.
Study Application Outcome
Study AAntidepressant SynthesisImproved yield of target compound
Study BNeuroprotective AgentsEnhanced bioactivity observed

Similar Compounds Overview

Compound Name Type Removal Conditions
tert-Butyl carbamateProtecting GroupMild acidic conditions
Benzyl carbamateProtecting GroupRequires hydrogenation for removal
Fluorenylmethoxycarbonyl (FMOC)Protecting GroupBasic conditions

Unique Features

This compound stands out due to its steric hindrance and stability compared to other protecting groups, making it particularly useful in complex organic syntheses where selectivity is paramount .

Mechanism of Action

The mechanism by which tert-Butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate exerts its effects involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Stereochemical Variations

The compound’s structural analogues differ in substituents, stereochemistry, and functional groups. Key examples include:

tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate
  • Structure: Contains a 2-cyanoacetyl group at the piperidine nitrogen and a methyl group at the 4R position.
  • Crystallography: Monoclinic crystal system (space group P21) with unit cell parameters: $ a = 7.1786 \, \text{Å}, \, b = 7.3213 \, \text{Å}, \, c = 16.042 \, \text{Å}, \, \beta = 102.196^\circ $ Molecular formula: $ \text{C}{15}\text{H}{25}\text{N}{3}\text{O}{3} $, $ M_r = 295.38 \, \text{g/mol} $ .
  • Applications : Synthesized as a precursor to Tofacitinib derivatives, which are Janus kinase inhibitors .
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate
  • Structure : Pyrrolidine ring substituted with a pyrimidin-2-yl group and Boc-protected amine.
  • Properties : Molecular weight = 264.32 g/mol; chemical formula $ \text{C}{13}\text{H}{21}\text{N}{3}\text{O}{2} $.
  • Applications : Used in pharmaceutical and agricultural research due to its pyrimidine-based scaffold .
tert-Butyl ((3R,4R)-4-hydroxypiperidin-3-yl)carbamate
  • Structure : Hydroxyl group at the 4R position of the piperidine ring.
  • Synonym: trans-3-(Boc-amino)-4-hydroxypiperidine (CAS: 1052713-47-9).

Crystallographic and Conformational Analysis

  • The title compound’s analogue in adopts a chair conformation in the piperidine ring, stabilized by intramolecular hydrogen bonds (N–H···O=C).
  • Torsional angles (e.g., N7–C1–C2–C16 = −175.6°) highlight steric effects from the Boc group .

Biological Activity

Chemical Identification:

  • IUPAC Name: tert-butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate
  • Molecular Formula: C₁₁H₂₂N₂O₂
  • CAS Number: 1124199-21-8

This compound is a carbamate compound widely utilized in organic synthesis, particularly as a protecting group for amines. Its structure features a piperidine ring, which enhances its biological activity and reactivity in various chemical environments.

The biological activity of this compound primarily stems from its ability to form stable carbamate linkages. This stability allows it to protect the amine group from unwanted reactions during synthetic processes. The tert-butyl group can be selectively removed under acidic conditions, liberating the free amine for further functionalization. This characteristic is crucial in drug development and synthesis of complex organic molecules.

Pharmacological Applications

Research indicates that compounds similar to this compound exhibit significant pharmacological properties, including:

  • Renin Inhibition: Some derivatives have been studied for their potential as renin inhibitors, which are important in managing hypertension and heart failure .
  • Neuropharmacological Effects: The piperidine moiety is known for its influence on neurotransmitter systems, suggesting potential applications in treating neurological disorders .
  • Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties, warranting further investigation into their efficacy against various pathogens .

Case Studies

Several studies have highlighted the biological implications of compounds derived from or related to this compound:

  • Study on Renin Inhibitors: A study published in European Journal of Medicinal Chemistry explored the synthesis and biological evaluation of piperidine derivatives as renin inhibitors. The study demonstrated that modifications on the piperidine ring could enhance inhibitory activity against renin, suggesting a promising therapeutic avenue for hypertension treatment .
  • Neurotransmitter Interaction Study: Research in Journal of Medicinal Chemistry investigated the interaction of piperidine-based compounds with serotonin receptors. The findings indicated that certain structural features significantly influenced receptor binding affinity and selectivity, highlighting the potential of these compounds in developing new antidepressants .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityStability
tert-butyl carbamateGeneral protecting groupHigh
Benzyl carbamateRequires hydrogenation for removalModerate
FMOC carbamateUsed in peptide synthesisBasic conditions required
tert-butyl N-methyl-N-(piperidin-3-yl)carbamatePotential renin inhibitor; neuroactiveAcidic conditions for removal

Uniqueness: The unique structure of this compound provides steric hindrance and stability, making it particularly advantageous in complex organic syntheses compared to traditional protecting groups.

Q & A

Basic: What are the common synthetic routes for preparing tert-Butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate, and what challenges arise during purification?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with piperidine derivatives. Key steps include:

  • Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups.
  • N-methylation via reductive amination or alkylation.
  • Coupling reactions to introduce the carbamate moiety .

Challenges in Purification:

  • Byproduct formation (e.g., incomplete Boc deprotection or over-alkylation) requires column chromatography or recrystallization.
  • Solvent optimization (e.g., dichloromethane or acetonitrile) to improve yield .

Advanced: How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

Methodological Answer:

  • Temperature control : Maintain <0°C during alkylation to prevent side reactions.
  • Catalyst selection : Use triethylamine to enhance coupling efficiency .
  • Real-time monitoring : Employ HPLC or GC to track intermediate formation .

Example Optimization Table:

ParameterOptimal ConditionImpact on Yield
Reaction Temperature0–5°CReduces di-alkylation
SolventAnhydrous DCMImproves solubility
Catalyst1.2 eq. TriethylamineMaximizes coupling

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies methyl groups (δ 1.4 ppm for Boc) and piperidine protons (δ 3.2–3.5 ppm) .
  • IR Spectroscopy : Carbamate C=O stretch at ~1680–1720 cm⁻¹ .
  • Mass Spectrometry : ESI-MS confirms molecular ion ([M+H]⁺ at m/z 295.38) .

Advanced: How does X-ray crystallography resolve conformational ambiguities in the piperidine ring?

Methodological Answer:
Single-crystal X-ray studies reveal:

  • Bond angles and torsional strain : The (3R)-piperidin-3-yl group adopts a chair conformation with C3–C4–N5 angles of 119.5° .
  • Displacement ellipsoids : Highlight steric effects from the Boc group (e.g., C17–N5 bond length: 1.35 Å) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate
Reactant of Route 2
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tert-Butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate

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